tert-butyl N-[3-(6-amino-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]carbamate
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Overview
Description
tert-butyl N-[3-(6-amino-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]carbamate: is a synthetic organic compound with a molecular weight of 352.39 g/mol It is characterized by the presence of a quinazolinone core, which is a bicyclic structure containing a benzene ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(6-amino-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]carbamate typically involves multiple steps. One common route includes the following steps:
Formation of the Quinazolinone Core: This can be achieved by reacting anthranilic acid with formamide under heating conditions to form the quinazolinone structure.
Introduction of the Amino Group: The quinazolinone intermediate is then reacted with ammonia or an amine to introduce the amino group at the 6-position.
Coupling with tert-butyl Carbamate: The final step involves coupling the aminoquinazolinone with tert-butyl carbamate using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form nitroso or nitro derivatives.
Reduction: Reduction of the quinazolinone core can lead to the formation of dihydroquinazoline derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms involving quinazolinone derivatives .
Biology and Medicine:
- Potential applications in drug discovery and development, particularly as inhibitors of specific enzymes or receptors.
- Studied for its potential anticancer and antimicrobial properties .
Industry:
- Utilized in the production of pharmaceuticals and agrochemicals.
- Used as a building block in the synthesis of dyes and pigments .
Mechanism of Action
The mechanism of action of tert-butyl N-[3-(6-amino-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]carbamate is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors. The quinazolinone core is known to mimic certain biological substrates, allowing the compound to inhibit enzyme activity or block receptor binding .
Comparison with Similar Compounds
tert-butyl carbamate: A simpler compound used in the synthesis of N-Boc-protected anilines.
tert-butyl (4-bromobutyl)carbamate: Used in the synthesis of pharmacophore elements for the treatment of glaucoma.
tert-butyl 4-(6-amino-3-pyridyl)piperazine-1-carboxylate:
Uniqueness: tert-butyl N-[3-(6-amino-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]carbamate is unique due to its quinazolinone core, which imparts specific biological activities and chemical reactivity. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
tert-butyl N-[3-(6-amino-4-oxoquinazolin-3-yl)phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-19(2,3)26-18(25)22-13-5-4-6-14(10-13)23-11-21-16-8-7-12(20)9-15(16)17(23)24/h4-11H,20H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLVPJWJEQEJJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC=C1)N2C=NC3=C(C2=O)C=C(C=C3)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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